Biphenyl-4-yl-piperidin-4-yl-methanone: A Technical Overview
Biphenyl-4-yl-piperidin-4-yl-methanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-yl-piperidin-4-yl-methanone is a heterocyclic ketone that holds significance as a versatile building block in medicinal chemistry and materials science. Its rigid biphenyl moiety, combined with a reactive piperidinyl-methanone functional group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the currently available information on its basic properties, synthesis, and potential applications. It is important to note that while the compound is commercially available and its utility as a synthetic intermediate is recognized, detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in peer-reviewed literature. This document consolidates the known information and provides context through data on structurally related compounds.
Core Properties
| Property | Value | Source |
| IUPAC Name | ([1,1'-biphenyl]-4-yl)(piperidin-4-yl)methanone | Chem-Impex |
| Synonyms | 4-(4-Biphenylcarbonyl)piperidine, 4-([1,1'-biphenyl]-4-ylcarbonyl)piperidine | Chem-Impex |
| CAS Number | 42060-83-3 | Chem-Impex[1] |
| Molecular Formula | C₁₈H₁₉NO | Chem-Impex[1] |
| Molecular Weight | 265.35 g/mol | Chem-Impex[1] |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Purity | ≥95% | Chem-Impex[1] |
| Storage | Store at 0-8 °C | Chem-Impex[1] |
Synthesis
A general workflow for the synthesis of such compounds is illustrated below. This diagram represents a logical synthesis strategy rather than a documented experimental protocol for the specific title compound.
Caption: A plausible synthetic workflow for Biphenyl-4-yl-piperidin-4-yl-methanone.
Biological Activity and Signaling Pathways
There is currently a lack of published scientific literature detailing the specific biological targets, pharmacological effects, or signaling pathways directly associated with biphenyl-4-yl-piperidin-4-yl-methanone. Its primary role in the scientific literature is that of a synthetic intermediate for the development of other molecules.[1]
However, the biphenyl and piperidine moieties are common scaffolds in medicinal chemistry, and derivatives have been investigated for a wide range of biological activities. It is crucial to note that the activities of these related compounds should not be extrapolated to predict the activity of biphenyl-4-yl-piperidin-4-yl-methanone without direct experimental evidence.
Structurally related compounds containing the biphenyl scaffold have been explored as:
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Histone Deacetylase (HDAC) Inhibitors: Certain biphenyl-4-yl-acrylohydroxamic acid derivatives have shown antitumor activity.
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Topoisomerase II Poisons: Some dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, which also feature the biphenyl structure, have demonstrated antiproliferative effects against human cancer cell lines.
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PD-1/PD-L1 Interaction Inhibitors: Novel biphenyl pyridines have been developed as small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.
Given the absence of specific data for the title compound, a logical experimental workflow for its initial biological evaluation would involve a series of in vitro assays.
Caption: A general experimental workflow for the biological evaluation of Biphenyl-4-yl-piperidin-4-yl-methanone.
Experimental Protocols for Related Compounds
While a specific protocol for the synthesis of biphenyl-4-yl-piperidin-4-yl-methanone is not available, a general procedure for a Friedel-Crafts acylation to produce a similar biphenyl ketone is provided below for illustrative purposes. This protocol is for the synthesis of (Biphenyl-4-yl)(phenyl)methanone and should be adapted and optimized for the synthesis of the title compound.
Synthesis of (Biphenyl-4-yl)(phenyl)methanone (Analogous Compound)
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Materials: Biphenyl, benzoyl chloride, anhydrous aluminum chloride, chloroform, ice, water, dichloromethane, ethanol.
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Procedure:
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A mixture of anhydrous aluminum chloride in dry chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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A solution of benzoyl chloride in dry chloroform is added dropwise to the stirred suspension.
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A solution of biphenyl in dry chloroform is then slowly added to the reaction mixture.
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The reaction is stirred in the ice bath for 30 minutes, after which the ice bath is removed, and the mixture is stirred at room temperature for an additional 3 hours.
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Upon completion (monitored by TLC), the reaction mixture is carefully poured into a beaker of ice-water to quench the reaction.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from ethanol to afford the crystalline product.
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Conclusion
Biphenyl-4-yl-piperidin-4-yl-methanone is a commercially available compound with established utility as a synthetic intermediate in pharmaceutical and materials science research. While its basic chemical properties are known, there is a notable absence of detailed experimental data, including specific synthesis protocols and comprehensive biological activity profiles, in the public domain. The information provided on the synthesis and biological activities of structurally related compounds offers a valuable context for researchers. Further investigation is warranted to fully elucidate the physicochemical and pharmacological properties of this compound.
